molecular formula C14H6F5N3O2 B2465748 1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- CAS No. 883009-97-0

1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-

Cat. No.: B2465748
CAS No.: 883009-97-0
M. Wt: 343.213
InChI Key: ZXQGVEYXJVIRLK-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- is a chemical compound that has drawn significant interest in scientific research due to its unique molecular structure and potential applications. The compound belongs to the oxadiazole family, known for their various pharmacological properties. Its structure is characterized by the presence of an oxadiazole ring bonded to difluorophenyl and trifluoromethyl-pyridinyl groups, which confer distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- typically involves the cyclization of a hydrazide with a carbonyl compound. The reaction is usually carried out under acidic or basic conditions. One common method includes the reaction of 2,6-difluorobenzohydrazide with 4-(trifluoromethyl)pyridine-2-carboxylic acid under reflux conditions in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

Industrial Production Methods

On an industrial scale, the production of this compound would likely utilize continuous flow processes to enhance the yield and purity. Using catalysts and optimized reaction conditions, the production could be scaled up efficiently. Advanced purification techniques such as recrystallization or chromatographic methods are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- can undergo various chemical reactions:

  • Reduction: : Under appropriate conditions, reduction reactions can convert oxadiazole to amine derivatives.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can be used to modify the aromatic rings, introducing new groups or atoms.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reducing agents: : Lithium aluminium hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

  • Substitution agents: : Halogenating agents, sulfonation reagents, and organometallic compounds

Major Products

The major products of these reactions depend on the specific conditions and reagents used. Oxidation might lead to carboxyl derivatives, while reduction can yield amine compounds. Substitution reactions generally produce halogenated or sulfonated derivatives.

Scientific Research Applications

1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- has diverse applications in multiple scientific fields:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: : This compound shows potential as a molecular probe in biological studies, particularly in binding assays due to its unique structural properties.

  • Medicine: : It has been investigated for its potential as a therapeutic agent. Its derivatives may exhibit anti-inflammatory, antimicrobial, or antitumor activities.

  • Industry: : In material science, derivatives of this compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action for 1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- varies based on its application:

  • Pharmacological Action: : In medicinal chemistry, the compound might interact with specific enzymes or receptors, modulating their activity. Its fluorine atoms could enhance membrane permeability or binding affinity, leading to more potent biological effects.

  • Biological Pathways: : It could influence pathways involved in inflammation, microbial growth, or cancer cell proliferation, depending on the specific biological target it interacts with.

Comparison with Similar Compounds

Comparison with Other Oxadiazoles

Compared to other oxadiazoles, the presence of difluorophenyl and trifluoromethyl-pyridinyl groups in this compound makes it unique. These functional groups confer distinctive electronic and steric properties that can significantly influence its chemical reactivity and biological activity.

Similar Compounds

  • 1,3,4-Oxadiazol-2-one derivatives: : Other derivatives might include different substituents on the oxadiazole ring, altering their pharmacological profiles.

  • Trifluoromethyl-pyridines: : Compounds such as 2-(trifluoromethyl)pyridine exhibit similar chemical behaviors but lack the oxadiazole moiety.

  • Difluorophenyl compounds: : Phenyl derivatives with different fluorination patterns can provide insights into the influence of fluorine atoms on the compound's properties.

Properties

IUPAC Name

5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F5N3O2/c15-8-2-1-3-9(16)11(8)12-21-22(13(23)24-12)10-6-7(4-5-20-10)14(17,18)19/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQGVEYXJVIRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NN(C(=O)O2)C3=NC=CC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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